molecular formula C17H17NO4 B582764 N-Benzoyl-N-methyl-L-tyrosine CAS No. 1798902-86-9

N-Benzoyl-N-methyl-L-tyrosine

Cat. No.: B582764
CAS No.: 1798902-86-9
M. Wt: 299.326
InChI Key: GVAKKQDFONYYEO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-N-methyl-L-tyrosine is an N-acyl-L-tyrosine. It is a derivative of L-tyrosine in which one of the hydrogens of the amino group has been replaced by a benzoyl group .


Molecular Structure Analysis

The molecular formula of this compound is C16H15NO4 . It is an N-acyl-L-tyrosine, which means it is a derivative of L-tyrosine where one of the hydrogens of the amino group has been replaced by a benzoyl group .

Scientific Research Applications

Antimicrobial Activity

Research involving the coupling reaction of benzoic acid with N-protected L-amino acids, including N-Benzoyl-N-methyl-L-tyrosine, has demonstrated that certain compounds exhibit antimicrobial activity. Specifically, compounds like N-Boc-amino acid-(N`-benzoyl)-hydrazides have shown comparable activity against S. aureus and E. coli to that of ampicillin (Khattab, 2005).

Enzymatic Catalysis

N-Benzoyl-L-tyrosine ethyl ester has been studied in the context of enzymatic reactions, particularly those involving subtilisins from various strains of Bacillus subtilis. These studies have contributed to understanding enzyme kinetics and the role of specific amino acid residues in enzymatic processes (Glazer, 1967).

PPARgamma Agonists

This compound derivatives have been identified as potent PPARgamma agonists, with implications in antihyperglycemic and antihyperlipidemic therapies. This discovery opens avenues for treating conditions like type 2 diabetes (Henke et al., 1998).

Biochemical Studies

The compound has also been a subject of study in biochemical research, such as in the synthesis of other complex molecules and the analysis of enzyme-substrate interactions. For example, studies on the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester have shed light on the workings of enzymes like α-chymotrypsin (Prabhu & Ramadoss, 1996).

Diagnostic Applications

N-Benzoyl-L-tyrosine derivatives have been used in diagnostic tests, particularly in assessing pancreatic function. The hydrolysis of these compounds in the presence of specific enzymes forms the basis of these diagnostic methods (Arvanitakis & Greenberger, 1976).

Safety and Hazards

The safety data sheet for N-Benzoyl-L-tyrosine ethyl ester, a related compound, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

The primary target of N-Benzoyl-N-methyl-L-tyrosine is chymotrypsin , a digestive enzyme that breaks down proteins in the small intestine . This compound is completely resistant to trypsin, another digestive enzyme .

Mode of Action

This compound acts as a substrate for chymotrypsin . It is hydrolyzed by chymotrypsin, a process that involves the breaking of a bond in the molecule .

Biochemical Pathways

The hydrolysis of this compound by chymotrypsin is a key step in the digestion of dietary proteins. The hydrolysis results in the breakdown of the compound, facilitating its absorption in the digestive tract .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility. The compound is water-insoluble but can be rendered soluble upon complexation with β-cyclodextrin or its methyl derivative . This solubilization can enhance the bioavailability of the compound.

Result of Action

The action of this compound results in its hydrolysis, contributing to the digestion of proteins. This process is essential for the absorption of amino acids, the building blocks of proteins, in the body .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other enzymes and the pH of the environment. For instance, the compound is resistant to trypsin, indicating that its action is specific to certain enzymes . Additionally, the solubilization of the compound with β-cyclodextrin suggests that its action can be enhanced in certain environments .

Biochemical Analysis

Biochemical Properties

N-Benzoyl-N-methyl-L-tyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the kcat and Km values in the hydrolysis of CD anchored BTEE by subtilisin Carlsberg .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been observed that the kinetics of the hydrolysis of CD anchored BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate .

Properties

IUPAC Name

(2S)-2-[benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(16(20)13-5-3-2-4-6-13)15(17(21)22)11-12-7-9-14(19)10-8-12/h2-10,15,19H,11H2,1H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAKKQDFONYYEO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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